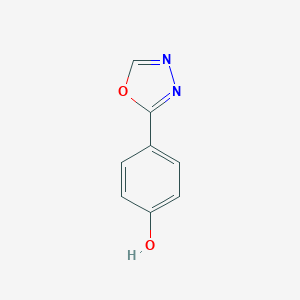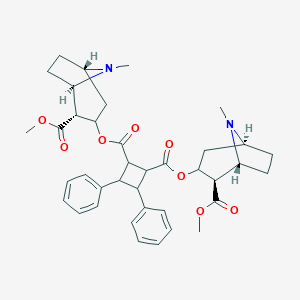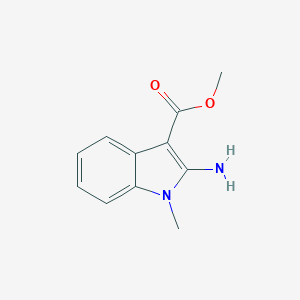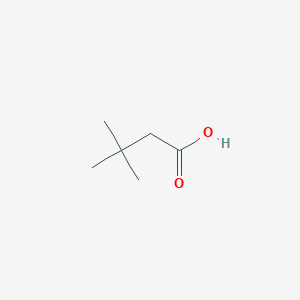
3,3-Dimethylbutyric acid
Descripción general
Descripción
3,3-Dimethylbutyric acid is a specialized organic compound, which has been studied in various contexts. While there is limited direct research on 3,3-Dimethylbutyric acid, studies on related compounds provide insights into its potential characteristics and properties.
Synthesis Analysis
The synthesis of compounds similar to 3,3-Dimethylbutyric acid often involves complex reactions. For instance, the synthesis of related compounds like ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves techniques like NMR, UV-Vis, and Mass spectroscopy, as well as quantum chemical calculations (Singh et al., 2013). Another example includes the stereoselective conjugate addition in the synthesis of (S)-3-trichloromethylbutyric acid (Helmchen & Wegner, 1985).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and quantum chemical calculations. For example, 3-(dimethylboryl)pyridine, a structurally related compound, shows unique structural features in its tetramer form, highlighting the influence of substituents on molecular structure (Wakabayashi et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse. For example, compounds like ethyl-3,5-dimethyl-4-[(toluenesulfonyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate exhibit interesting reactivity patterns and form dimers in certain conditions, indicating potential for complex chemical behavior (Singh & Rawat, 2013).
Physical Properties Analysis
The physical properties of these compounds are often deduced from their molecular structure and chemical behavior. The study of benzene derivatives like 3,5-dimethylbenzoic acid provides insights into bond distances and angles, which can be extrapolated to understand the physical properties of related compounds (Colapietro et al., 1984).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are key aspects. Research on similar compounds, like various pyridinols and their antioxidant properties, offers insights into the potential chemical behavior of 3,3-Dimethylbutyric acid (Wijtmans et al., 2004).
Aplicaciones Científicas De Investigación
Intermolecular Hydrogen Bonding : A study on 2,2-dimethylbutynoic acid, which shares structural similarities with 3,3-Dimethylbutyric acid, demonstrates its ability to form hydrogen-bonded dimers, indicating potential applications in molecular recognition and self-assembly processes (Wash et al., 1997).
Synthesis of Phosphoric Acid Derivatives : Research has shown that treating 3,3-Dimethylbutanol, a related compound, with polyphosphoric acid results in the formation of 3,3-dimethylbutyl phosphoric acid. This indicates potential applications in the synthesis of specific phosphoric acid derivatives (Cherbuliez et al., 1966).
Pyrolysis and Radical Stabilization : The unimolecular decomposition of 3,3-dimethylbut-1-yne, a compound structurally similar to 3,3-Dimethylbutyric acid, suggests its relevance in studying radical stabilization and reaction kinetics at high temperatures (King, 1977).
Conformational Analysis : The analysis of 4-amido-2,4-dimethylbutyric acid derivatives sheds light on their conformational properties, useful in the study of molecular structure and drug design (Hoffmann et al., 2000).
Antibacterial Agent Synthesis : A derivative of 1,3-Dimethylbarbituric acid, which is related to 3,3-Dimethylbutyric acid, has been used to synthesize various antibacterial agents, highlighting potential pharmaceutical applications (Zoorob et al., 1997).
Synthesis of Natural Products : The synthesis of pantonine, a natural α-amino acid, starting from compounds related to 3,3-Dimethylbutyric acid, indicates its utility in natural product synthesis and organic chemistry (Kimpe et al., 1994).
Spectroscopic Analysis in Catalysis : A study on the hydroformylation of 3,3-dimethylbut-1-ene using Rhodium catalysts provides insights into in-situ spectroscopic analysis of catalytic processes, relevant in industrial chemistry (Li et al., 2003).
Effect on Solid Acid Catalysts : The influence of water on the acidic properties of catalysts during the isomerization of 3,3-dimethylbut-1-ene is critical for understanding catalyst behavior in chemical reactions (Dai et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQPDHYNJCQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061450 | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 6-7 deg C; [Merck Index] Stench of an odor; [Alfa Aesar MSDS] | |
| Record name | tert-Butylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10973 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1070-83-3 | |
| Record name | 3,3-Dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIMETHYLBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80K0TZQ55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,3-Dimethylbutyric acid?
A1: 3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a branched-chain carboxylic acid.
Q2: What are some of the applications of 3,3-Dimethylbutyric acid and its derivatives in organic synthesis?
A2: 3,3-Dimethylbutyric acid serves as a valuable building block in organic synthesis. For instance, it's used in the preparation of the artificial sweetener Neotame [], a derivative significantly sweeter than aspartame.
Q3: How is 3,3-Dimethylbutyric acid used in the study of chiral molecules?
A3: Researchers utilize 3,3-Dimethylbutyric acid in the resolution of chiral amino acids. By forming diastereomeric salts with the N-thiobenzoyl derivatives of DL-amino acids, like 2-amino-3,3-dimethylbutyric acid, it aids in separating and purifying the desired enantiomers []. This is crucial in pharmaceutical research where often only one enantiomer of a drug possesses the desired pharmacological activity.
Q4: What role does 3,3-Dimethylbutyric acid play in the context of pantothenic acid (vitamin B5)?
A4: 3,3-Dimethylbutyric acid is a key precursor in the synthesis of pantothenic acid (vitamin B5). It combines with β-alanine to form this essential vitamin, which in turn plays a vital role in fatty acid metabolism []. Specifically, pantothenic acid is a component of coenzyme A (CoA), crucial for the biosynthesis and breakdown of fatty acids.
Q5: Are there any known copper complexes involving 3,3-Dimethylbutyric acid?
A5: Yes, research indicates the formation of dimeric copper(II) complexes with 3,3-dimethylbutyrate. These complexes adopt a cage-like structure, with the copper ions bridged by the carboxylate groups of 3,3-dimethylbutyrate []. Such complexes have been crystallized with various solvent molecules like ethanol and methylpyridines.
Q6: Has 3,3-Dimethylbutyric acid been explored in the development of enzyme inhibitors?
A6: Research reveals the use of a 3,3-Dimethylbutyric acid derivative, specifically a "carba-analog" of S-acetyl coenzyme A, as an effective inhibitor of citrate synthase []. This enzyme plays a crucial role in the citric acid cycle, a central metabolic pathway.
Q7: Are there any known natural products that incorporate 3,3-Dimethylbutyric acid in their structure?
A7: Yes, kutznerides, a group of cyclic peptides with antimicrobial activity, isolated from the actinomycete Kutzneria sp. 744, contain 3,3-dimethylbutyric acid as a structural component []. Variations in the kutzneride structures arise from modifications to other amino acid residues within the cyclic peptide.
Q8: What is known about the stability of esters derived from 3,3-Dimethylbutyric acid?
A8: Studies on fluoroalcohol esters suggest that esters of 3,3-Dimethylbutyric acid, particularly those with bulky substituents, demonstrate relatively lower oxidation stability compared to their linear counterparts []. This has implications for their potential use as lubricants or hydraulic fluids where oxidative stability is crucial.
Q9: Are there any known instances of allergic reactions associated with 3,3-Dimethylbutyric acid derivatives?
A9: While 3,3-Dimethylbutyric acid itself is not commonly associated with allergies, a case report documented contact urticaria from panthenol, the alcohol derivative of pantothenic acid, present in hair conditioner []. This highlights the importance of considering potential allergic reactions even for compounds derived from naturally occurring substances.
Q10: How does the structure of 3,3-Dimethylbutyric acid relate to its activity in biological systems?
A10: The branched structure of 3,3-Dimethylbutyric acid influences its interaction with enzymes and receptors. In the case of the citrate synthase inhibitor, the "carba-analog" of S-acetyl coenzyme A, the replacement of the sulfur atom with a methylene group likely mimics the spatial arrangement of the natural substrate while altering its reactivity []. Similarly, in the development of neuropeptide S (NPS) antagonists, modifications to the valine residue (structurally similar to 3,3-Dimethylbutyric acid) at position 5 of the peptide affected its binding affinity and activity []. These examples underscore the importance of steric factors in determining biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)
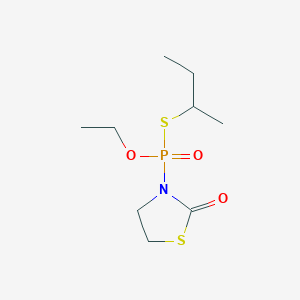
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)
